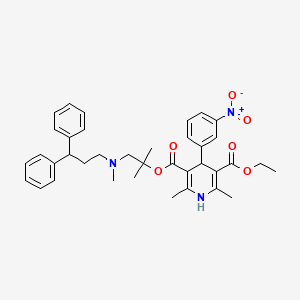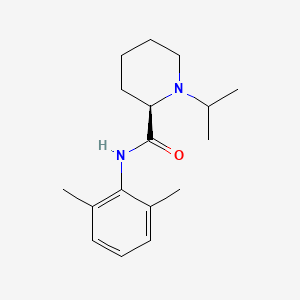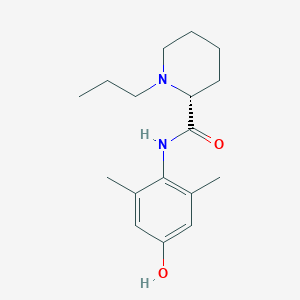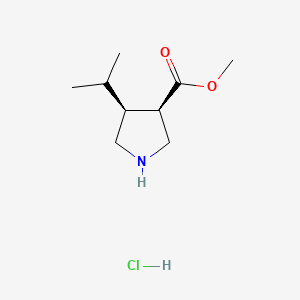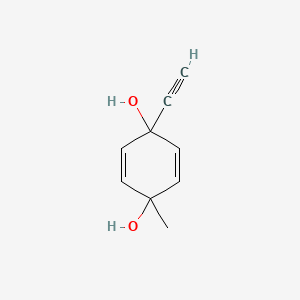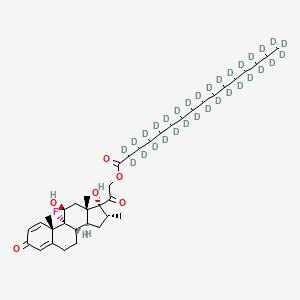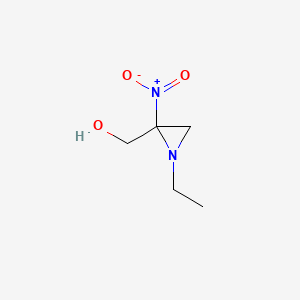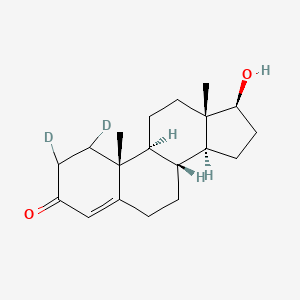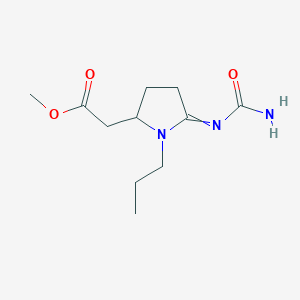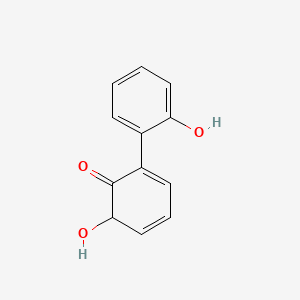
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes both hydroxyl and phenyl groups attached to a cyclohexa-2,4-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This reaction typically requires irradiation with visible light and can be carried out in ethanol or ethanol-DMSO at temperatures below 38°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated cyclohexadienone derivatives.
科学的研究の応用
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Biology: The compound’s ability to undergo photolytic cleavage makes it useful in labeling amino acids and peptides.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one involves its ability to undergo photolytic cleavage, generating reactive intermediates like ketenes. These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific applications and conditions used .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but includes tert-butyl groups, which affect its reactivity and applications.
6-[(Hydroxyamino)-phenylmethylidene]cyclohexa-2,4-dien-1-one: Another structurally related compound with different functional groups that influence its chemical behavior.
Uniqueness
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyl and phenyl groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable in scientific research and industrial applications .
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
6-hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11,13-14H |
InChIキー |
QALSQFPMUVNNBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC(C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
